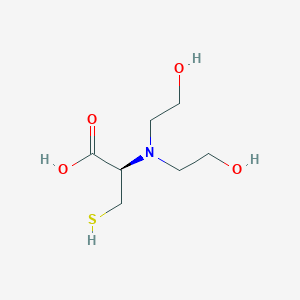
N,N-Bis(2-hydroxyethyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-hydroxyethyl)-L-cysteine is an organic compound that features both hydroxyl and amino functional groups This compound is derived from L-cysteine, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(2-hydroxyethyl)-L-cysteine can be synthesized through the reaction of L-cysteine with diethanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as zinc-doped calcium oxide nanospheroids, which facilitates the amidation process . The reaction is carried out at elevated temperatures, around 90°C, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of heterogeneous catalysts, such as zinc-doped calcium oxide, allows for the recyclability of the catalyst and enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxyethyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)-L-cysteine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N-Bis(2-hydroxyethyl)-L-cysteine exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions, influencing biochemical processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)taurine: Similar in structure but derived from taurine instead of cysteine.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyethyl groups attached to an ethylenediamine backbone.
Uniqueness
N,N-Bis(2-hydroxyethyl)-L-cysteine is unique due to the presence of the cysteine moiety, which imparts distinct biochemical properties and potential therapeutic applications. The combination of hydroxyl and amino groups enhances its reactivity and versatility in various chemical reactions and industrial applications .
Properties
CAS No. |
675585-12-3 |
|---|---|
Molecular Formula |
C7H15NO4S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
(2R)-2-[bis(2-hydroxyethyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C7H15NO4S/c9-3-1-8(2-4-10)6(5-13)7(11)12/h6,9-10,13H,1-5H2,(H,11,12)/t6-/m0/s1 |
InChI Key |
PRSUOYSSWPHKJD-LURJTMIESA-N |
Isomeric SMILES |
C(CO)N(CCO)[C@@H](CS)C(=O)O |
Canonical SMILES |
C(CO)N(CCO)C(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


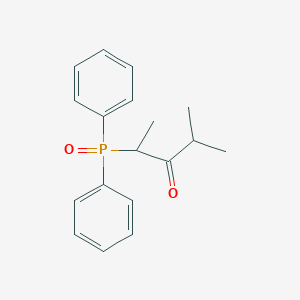
![2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-](/img/structure/B15159218.png)
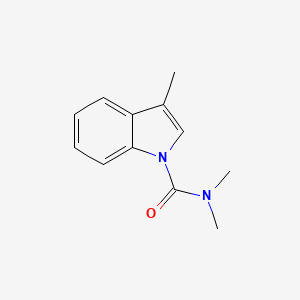

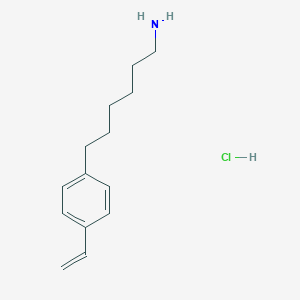
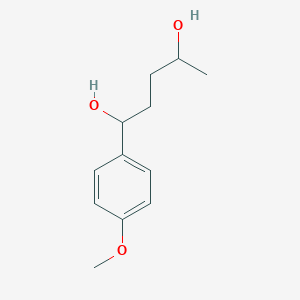
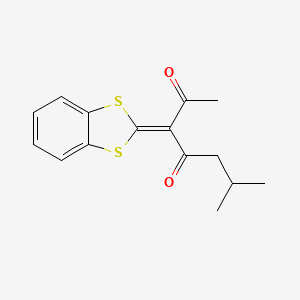

![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
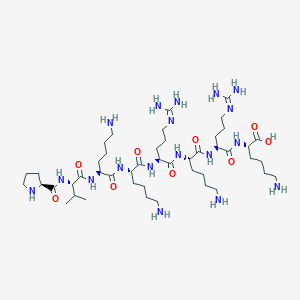
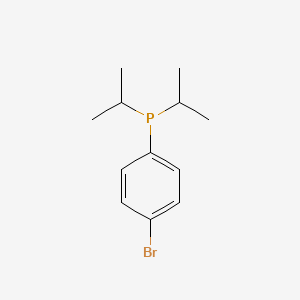
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
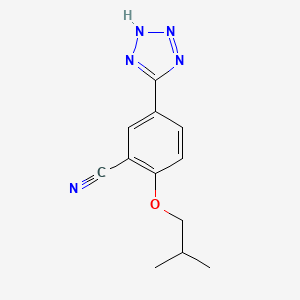
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)
